molecular formula C18H22N2O3S B5713051 2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide

2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide

Cat. No.: B5713051
M. Wt: 346.4 g/mol
InChI Key: AGSXOOAAQCTYBN-UHFFFAOYSA-N
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Description

2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide is a synthetic organic compound It belongs to the class of acetamides and is characterized by the presence of a sulfonyl group attached to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethylaniline and 4-methylphenylacetic acid.

    Sulfonylation: The 2,6-dimethylaniline undergoes sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like pyridine.

    Amidation: The sulfonylated aniline derivative is then reacted with 4-methylphenylacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(4-chlorophenyl)acetamide
  • 2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(4-methoxyphenyl)acetamide

Uniqueness

2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide is unique due to its specific structural features, such as the presence of both dimethyl and methylsulfonyl groups on the aniline ring, and the 4-methylphenyl group on the acetamide moiety. These structural characteristics may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-13-8-10-16(11-9-13)19-17(21)12-20(24(4,22)23)18-14(2)6-5-7-15(18)3/h5-11H,12H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSXOOAAQCTYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN(C2=C(C=CC=C2C)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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